
N-(2-bromo-4,5-dimethylphenyl)-2-methylpropanamide
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-methylpropanamide: is an organic compound characterized by the presence of a bromine atom, two methyl groups on the phenyl ring, and a propanamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-methylpropanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 2,4,5-trimethylphenylamine to introduce the bromine atom at the 2-position. This is followed by the reaction with 2-methylpropanoyl chloride to form the desired amide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-4,5-dimethylphenyl)-2-methylpropanamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as N-(2-cyano-4,5-dimethylphenyl)-2-methylpropanamide when using potassium cyanide.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: The major products are 2-methylpropanoic acid and 2-bromo-4,5-dimethylphenylamine.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-bromo-4,5-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-bromo-2,3-dimethylphenyl)acetamide: Bromine atom at a different position on the phenyl ring.
N-(2-bromo-4,5-dimethylphenyl)-2,2,2-trichloroacetamide: Contains a trichloroacetamide group instead of a propanamide group.
Uniqueness: N-(2-bromo-4,5-dimethylphenyl)-2-methylpropanamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, as well as the presence of the propanamide group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-7(2)12(15)14-11-6-9(4)8(3)5-10(11)13/h5-7H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFMBALAEFVIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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